molecular formula C11H10FN3OS B2577408 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2322168-31-8

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2577408
CAS No.: 2322168-31-8
M. Wt: 251.28
InChI Key: DFEAJGYKPGPQAM-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound that belongs to the class of urea derivatives. It features a fluoropyridine moiety and a thiophenylmethyl group, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 5-fluoropyridine-2-amine with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophenyl sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiophenylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea
  • 1-(5-Bromopyridin-2-yl)-3-(thiophen-2-ylmethyl)urea
  • 1-(5-Methylpyridin-2-yl)-3-(thiophen-2-ylmethyl)urea

Uniqueness

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c12-8-3-4-10(13-6-8)15-11(16)14-7-9-2-1-5-17-9/h1-6H,7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEAJGYKPGPQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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